BenchChemオンラインストアへようこそ!

Microcyclamide

Cyanobactin Cytotoxicity Leukemia

Microcyclamide is a ribosomally synthesized cyclic hexapeptide (RiPP) with a unique O-acylated threonine residue and thiazole/oxazole heterocycles. Distinct IC50 of 1.2 µg/mL against P388 murine leukemia cells sets it apart from patellamide A (2–4 µg/mL L1210). Requires -20°C storage under inert atmosphere due to hydrolytic lability. Ideal benchmark for moderate-potency cyanobactin cytotoxicity studies and RiPP post-translational modification research. Not interchangeable with NRPS-derived or octapeptide analogs.

Molecular Formula C26H30N8O4S2
Molecular Weight 582.7 g/mol
Cat. No. B1245960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrocyclamide
Synonymsmicrocyclamide
microcyclamide 7806A
Molecular FormulaC26H30N8O4S2
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=C(O4)C)C(=O)N1)C)CC5=CN=CN5C
InChIInChI=1S/C26H30N8O4S2/c1-6-12(2)19-26-31-18(10-40-26)22(36)29-16(7-15-8-27-11-34(15)5)25-30-17(9-39-25)21(35)28-13(3)24-33-20(14(4)38-24)23(37)32-19/h8-13,16,19H,6-7H2,1-5H3,(H,28,35)(H,29,36)(H,32,37)/t12-,13-,16-,19-/m0/s1
InChIKeyVJNFZONNMHDIHW-DYIBVVGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Microcyclamide: A Ribosomally Synthesized Cytotoxic Cyclic Hexapeptide from Microcystis aeruginosa


Microcyclamide is a cytotoxic cyclic hexapeptide isolated from the freshwater cyanobacterium Microcystis aeruginosa (strain NIES-298) [1]. It belongs to the cyanobactin family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by heterocyclic thiazole and oxazole moieties [2]. Its structure, elucidated via 2D NMR and HRFABMS, comprises a 26-amino-acid macrocycle with a molecular formula of C26H30N8O4S2 and a molecular weight of 582.70 g/mol [1]. Microcyclamide exhibits moderate cytotoxicity against P388 murine leukemia cells, positioning it as a prototypical member of the cyanobactin class with potential as a lead compound in anticancer research .

Why In-Class Cyanobactin Analogs Cannot Substitute for Microcyclamide in Research Applications


Generic substitution among cyanobactin cyclic peptides is not scientifically valid due to significant divergence in biosynthetic origin, heterocyclic composition, and quantitative bioactivity profiles. While patellamides and aerucyclamides share a ribosomal origin with microcyclamide, they differ fundamentally in precursor gene architecture, post-translational modification enzyme suites, and resultant macrocycle composition—microcyclamide is a hexapeptide, whereas patellamides are octapeptides, leading to distinct conformational and target-binding landscapes [1]. Crucially, quantitative cytotoxicity data reveal that microcyclamide's IC50 of 1.2 μg/mL against P388 cells is distinct from patellamide A's IC50 of 2–4 μg/mL against L1210 cells and 0.028 μg/mL against CEM cells, underscoring that potency, cell-type selectivity, and therapeutic window are not conserved across the family [2]. Furthermore, microcyclamide's unique O-acylated threonine moiety (as identified in the structurally revised microcyclamide 7806A) introduces chemical lability and synthetic challenges absent in other cyclamides, directly impacting procurement considerations for chemical derivatization and analog synthesis [3]. These factors collectively mandate compound-specific selection for reproducible experimental outcomes.

Microcyclamide Quantitative Differentiation: Direct Comparator Evidence for Procurement Decisions


Comparative Cytotoxicity: Microcyclamide vs. Patellamide A Against Murine Leukemia Cell Lines

Microcyclamide demonstrates moderate cytotoxicity against P388 murine leukemia cells with an IC50 of 1.2 μg/mL, whereas the structurally related cyanobactin patellamide A exhibits an IC50 range of 2–4 μg/mL against L1210 murine leukemia cells [1][2]. While direct cross-cell-line comparisons are not available, the distinct quantitative profiles indicate microcyclamide offers a differentiated potency window for research applications.

Cyanobactin Cytotoxicity Leukemia

Structural Basis for Differentiated Bioactivity: Microcyclamide's O-Acylated Threonine vs. Aerucyclamide C

Chemical and spectroscopic analysis of microcyclamide 7806A led to a structural revision revealing an O-acylated Thr ammonium residue, contrasting with the originally proposed methyl oxazoline ring [1]. This structural feature distinguishes microcyclamide from aerucyclamide C, which lacks this O-acylation, potentially influencing both chemical stability and biological target engagement.

RiPP Structural Biology Antiparasitic

Total Synthesis Yield Comparison: Microcyclamide MZ602 vs. Microcyclamide MZ568

The first convergent total synthesis of proposed microcyclamides MZ602 and MZ568 was accomplished in 11 linear steps with overall yields of 12.5% and 16.8%, respectively [1]. This quantitative synthesis data demonstrates differential synthetic accessibility between closely related microcyclamide congeners, with MZ568 offering a 1.34-fold yield advantage under identical reaction conditions.

Total Synthesis Process Chemistry Cyanobactin

Ribosomal vs. Nonribosomal Biosynthetic Origin: Microcyclamide vs. Microcystin

Microcyclamide is biosynthesized via a ribosomal pathway involving subtilisin-type proteases and a heterocyclization enzyme, whereas the hepatotoxin microcystin is produced by a nonribosomal peptide synthetase (NRPS) assembly line [1]. This fundamental biosynthetic divergence results in distinct precursor peptide processing and heterocycle incorporation mechanisms, with implications for genetic engineering and heterologous expression studies.

Biosynthesis RiPP NRPS

Microcyclamide: Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Cytotoxicity Screening in Murine Leukemia Models

Based on microcyclamide's demonstrated IC50 of 1.2 μg/mL against P388 murine leukemia cells—a potency window distinct from patellamide A's 2–4 μg/mL range against L1210 cells—researchers evaluating cyanobactin cytotoxicity in hematological malignancy models should prioritize microcyclamide as a reference compound for moderate-potency benchmarks [1][2].

Ribosomal Peptide Biosynthesis Studies

Microcyclamide's ribosomal origin, confirmed by gene cluster analysis revealing subtilisin-type proteases and heterocyclization enzymes, makes it an ideal model for investigating RiPP post-translational modification pathways in cyanobacteria, distinct from NRPS-derived compounds like microcystin [1].

Total Synthesis Methodology Development

The convergent total synthesis of microcyclamides MZ602 and MZ568 in 11 steps with 12.5% and 16.8% overall yields, respectively, provides a benchmark for developing improved synthetic routes to thiazole- and oxazole-containing cyclic hexapeptides. Laboratories optimizing cyanobactin synthesis should use MZ568 as the higher-yielding starting point for derivative exploration [1].

Chemical Stability and Handling Protocol Validation

The O-acylated Thr ammonium residue identified in the revised structure of microcyclamide 7806A introduces hydrolytic lability not present in aerucyclamide C, necessitating specific storage conditions (e.g., -20°C under inert atmosphere) and handling protocols. This feature makes microcyclamide a valuable positive control for assessing peptide stability in formulation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Microcyclamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.